molecular formula C8H6N2O B12873570 1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde CAS No. 58246-78-9

1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde

Cat. No.: B12873570
CAS No.: 58246-78-9
M. Wt: 146.15 g/mol
InChI Key: ZPMXNZBMNYCFHC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an aldehyde functional group at the first position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, bromine for bromination, iodine for iodination.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde is unique due to its specific substitution pattern and its potent inhibitory activity against fibroblast growth factor receptors. This makes it a valuable compound in the development of targeted cancer therapies .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H6N2O
  • Molecular Weight : 150.15 g/mol
  • CAS Number : 21873680

1. Anticancer Properties

Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a series of derivatives demonstrated potent inhibition against FGFR1, FGFR2, and FGFR3 with IC50 values as low as 7 nM for FGFR1. These compounds not only inhibited cancer cell proliferation but also induced apoptosis in breast cancer cells (4T1) and significantly reduced their migration and invasion capabilities .

2. Enzyme Inhibition

The compound has been identified as a potent inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase (TNIK), with some derivatives showing IC50 values lower than 1 nM. This inhibition correlates with reduced interleukin-2 (IL-2) secretion, indicating its potential role in modulating immune responses .

3. Anti-inflammatory Effects

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • FGFR Inhibition : By binding to the active sites of FGFRs, these compounds prevent the downstream signaling that leads to tumor growth and metastasis.
  • TNIK Inhibition : The inhibition of TNIK disrupts pathways involved in cell proliferation and cytokine release, potentially offering a strategy for treating autoimmune diseases and cancers.

Case Studies

StudyFindingsReference
FGFR Inhibition Derivatives exhibited IC50 values of 7 nM against FGFR1; significant apoptosis induction in 4T1 cells.
TNIK Inhibition Compounds showed IC50 < 1 nM; effective in reducing IL-2 secretion.
Anti-inflammatory Activity Demonstrated inhibition of pro-inflammatory cytokines in BV2 microglial cells.

Properties

CAS No.

58246-78-9

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

pyrrolo[2,3-b]pyridine-1-carbaldehyde

InChI

InChI=1S/C8H6N2O/c11-6-10-5-3-7-2-1-4-9-8(7)10/h1-6H

InChI Key

ZPMXNZBMNYCFHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)C=O

Origin of Product

United States

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